CYP2A6 Enzyme Inhibition Potency: 3-Phenyl-2H-chromen-7-ol vs. Other Coumarins
3-Phenyl-2H-chromen-7-ol exhibits potent inhibition of human cytochrome P450 2A6 (CYP2A6), a key enzyme in drug metabolism and procarcinogen activation. Its IC50 value is 50 nM in human liver microsomes [1]. In contrast, other common coumarin derivatives show significantly lower potency. For example, 6,7-dihydroxycoumarin has an IC50 of 0.39 µM and 7,8-dihydroxycoumarin has an IC50 of 4.61 µM [2]. This demonstrates that 3-phenyl-2H-chromen-7-ol is approximately 7.8-fold more potent than 6,7-dihydroxycoumarin and 92.2-fold more potent than 7,8-dihydroxycoumarin. Its unique substitution pattern leads to a marked increase in inhibitory activity against CYP2A6, which is a critical consideration for studies on drug-drug interactions and toxicity.
| Evidence Dimension | Inhibition of human CYP2A6 (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | 6,7-dihydroxycoumarin: 390 nM; 7,8-dihydroxycoumarin: 4610 nM |
| Quantified Difference | 7.8-fold to 92.2-fold lower IC50 |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation assay after 30 min preincubation [1]; other coumarins in similar assay conditions [2]. |
Why This Matters
For researchers studying CYP2A6-mediated metabolism or drug interactions, using a less potent coumarin would require significantly higher concentrations, potentially introducing off-target effects and invalidating experimental models.
- [1] BindingDB. BDBM50358746 CHEMBL596015: Activity Data for 3-phenyl-2H-chromen-7-ol. View Source
- [2] Niwa, T., et al. (2019). Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. *Drug Metabolism and Disposition*, 47(5), 489-496. View Source
